5-(methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol
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Overview
Description
5-(Methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol, commonly known as MMQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinoline derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism of Action
The exact mechanism of action of MMQ is not fully understood. However, it is believed that the compound interacts with metal ions through a chelation process, forming a complex that results in fluorescence emission. This fluorescence emission can be used for the detection and quantification of metal ions.
Biochemical and Physiological Effects:
In addition to its metal ion detection capabilities, MMQ has also been found to exhibit various biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, and can protect against oxidative stress-induced damage. MMQ has also been found to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MMQ in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for metal ion detection in biological and environmental samples. However, the compound's fluorescence emission is highly dependent on the pH and other environmental factors, which can limit its use in certain applications.
Future Directions
There are several future directions for research on MMQ. One area of interest is the development of new fluorescent probes based on the MMQ structure, with improved selectivity and sensitivity for metal ion detection. Another area of interest is the investigation of MMQ's potential applications in the treatment of inflammatory diseases, and its mechanism of action in these applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on biological systems.
Conclusion:
In conclusion, 5-(Methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol is a promising compound with potential applications in scientific research. Its high selectivity and sensitivity towards certain metal ions make it a valuable tool for metal ion detection, while its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the compound's mechanism of action and its effects on biological systems, and to develop new fluorescent probes based on the MMQ structure.
Synthesis Methods
The synthesis of MMQ involves the reaction of 8-hydroxyquinoline with formaldehyde and 4-methylpiperidine in the presence of an acid catalyst. This reaction results in the formation of MMQ as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
Scientific Research Applications
MMQ has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role as a fluorescent probe for the detection of metal ions. MMQ has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for metal ion detection in biological and environmental samples.
properties
IUPAC Name |
5-(methoxymethyl)-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-5-8-20(9-6-13)11-14-10-15(12-22-2)16-4-3-7-19-17(16)18(14)21/h3-4,7,10,13,21H,5-6,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMKGHCNJSRHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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